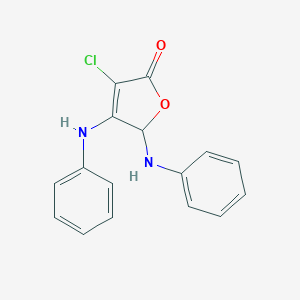![molecular formula C16H23NO3 B259095 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone, also known as IMPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. IMPE belongs to the class of aryl ketone compounds and has been shown to have various biological and pharmacological properties.
作用機序
The mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been shown to reduce the activity of HDACs, leading to changes in gene expression. In addition, 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has also been extensively studied for its potential use in scientific research. However, there are also limitations to the use of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. One area of research is the development of more efficient synthesis methods for 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. Another area of research is the elucidation of the mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. This could lead to the development of more specific and effective inhibitors of COX-2 and HDACs. In addition, further studies are needed to determine the potential use of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone in the treatment of neurodegenerative diseases and cancer.
合成法
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
科学的研究の応用
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been extensively studied for its potential use in scientific research. It has been shown to have various biological and pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
製品名 |
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO3/c1-12(2)20-16-5-4-14(13(3)18)10-15(16)11-17-6-8-19-9-7-17/h4-5,10,12H,6-9,11H2,1-3H3 |
InChIキー |
YRYUVTZQPGSVSX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)